molecular formula C9H17Cl2N3 B1485354 [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine dihydrochloride CAS No. 2098065-28-0

[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine dihydrochloride

Cat. No.: B1485354
CAS No.: 2098065-28-0
M. Wt: 238.15 g/mol
InChI Key: GAYJXRHVXYFOBB-UHFFFAOYSA-N
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Description

[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine dihydrochloride is a chemical building block for research and development. The compound features a pyrazole core, a versatile scaffold in medicinal chemistry, which is substituted with a cyclobutylmethyl group and a methanamine functionality. This specific molecular architecture makes it a valuable intermediate for synthesizing more complex molecules. Research indicates that pyrazole-containing compounds are of significant interest in pharmaceutical development. For instance, pyrazolyl-pyrimidinone scaffolds have been investigated as potent and selective inhibitors of Adenylyl Cyclase 1 (AC1), a target considered promising for the treatment of chronic inflammatory pain . As a key synthetic precursor, this dihydrochloride salt may contribute to the exploration of novel therapeutic agents in similar biological pathways. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[1-(cyclobutylmethyl)pyrazol-4-yl]methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3.2ClH/c10-4-9-5-11-12(7-9)6-8-2-1-3-8;;/h5,7-8H,1-4,6,10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAYJXRHVXYFOBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CN2C=C(C=N2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties
[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine dihydrochloride is a chemical compound characterized by its unique structure, which includes a cyclobutylmethyl group attached to a pyrazole ring and a methanamine group. The dihydrochloride form enhances its solubility in water, making it suitable for various biological applications. Its molecular formula is C9H15N3C_{9}H_{15}N_{3} with a molecular weight of 165.24 g/mol.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrazole Ring : This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
  • Attachment of the Cyclobutylmethyl Group : This is accomplished via nucleophilic substitution, where cyclobutylmethyl halide reacts with the pyrazole derivative.
  • Introduction of the Methanamine Group : The final step involves reacting the intermediate with methylamine and subsequently adding hydrochloric acid to form the dihydrochloride salt.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors in biological systems. The pyrazole ring is known for its ability to modulate enzyme activity, while the cyclobutylmethyl group may enhance binding affinity to target sites. The methanamine group facilitates hydrogen bonding, further influencing biochemical pathways.

Therapeutic Potential

Research indicates that compounds with similar pyrazole structures have exhibited a broad spectrum of biological activities, including:

  • Anticancer Activity : Some pyrazole derivatives have shown significant inhibitory effects on cyclin-dependent kinases (CDKs), particularly CDK2, which is crucial in cell cycle regulation. For instance, studies have demonstrated that certain pyrazole derivatives can induce apoptosis in cancer cells by disrupting cell cycle progression .
  • Anti-inflammatory Effects : Pyrazole-containing drugs like celecoxib are well-known for their anti-inflammatory properties, suggesting that this compound may also possess similar effects .

Case Study 1: Anticancer Activity

A study focused on a series of pyrazole derivatives reported that compounds structurally similar to [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine exhibited potent CDK2 inhibitory activity with sub-micromolar antiproliferative effects against various cancer cell lines. The most potent analog showed an IC50 value of 0.005 µM against CDK2 and induced cell cycle arrest and apoptosis in ovarian cancer cells .

Case Study 2: Anti-inflammatory Potential

Research on pyrazole derivatives has highlighted their effectiveness as anti-inflammatory agents. For example, compounds containing a similar pyrazole core were found to inhibit prostaglandin synthesis, leading to reduced inflammation in animal models. This suggests that this compound might also exhibit such properties .

Comparative Analysis

Compound NameMolecular FormulaBiological Activity
This compoundC9H15N3·2HClPotential anticancer and anti-inflammatory effects
CelecoxibC17H17ClN2O2SCOX-2 inhibitor; anti-inflammatory
RimonabantC22H21Cl2N2O2Cannabinoid receptor antagonist; anti-obesity

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between the target compound and its analogs:

Compound Name (Dihydrochloride Salts Unless Noted) Molecular Formula Molecular Weight Substituent on Pyrazole N Notable Features Reference
[1-(Cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine C₉H₁₆Cl₂N₃* ~237.1† Cyclobutylmethyl High lipophilicity due to cyclobutyl group; potential for improved membrane permeability [Inferred from analogs]
[1-(2-Propyn-1-yl)-1H-pyrazol-4-yl]methanamine C₇H₁₁Cl₂N₃ 208.086 Propargyl (C≡C-CH₂) Linear alkyne group enables click chemistry modifications
(4-Iodo-1-methyl-1H-pyrazol-5-yl)methanamine C₅H₁₀Cl₂IN₃ 309.96 Methyl and iodo Halogenated for radiolabeling or cross-coupling reactions
[1-(2-Methylpropyl)-1H-pyrazol-4-yl]methanamine C₈H₁₅N₃‡ 153.23 (neutral) 2-Methylpropyl Neutral form; lower solubility compared to dihydrochlorides
[1-(Cyclobutylmethyl)piperidin-4-yl]methanamine§ C₁₁H₂₃Cl₂N₂ 242.2† Cyclobutylmethyl (on piperidine) Piperidine ring instead of pyrazole; altered basicity

*Calculated formula for dihydrochloride salt. †Molecular weight estimated from analogous structures. §Piperidine-based analog included for contrast.

Key Observations

Propargyl: Facilitates bioorthogonal reactions (e.g., click chemistry) for targeted drug delivery . Iodo: Provides a handle for isotopic labeling or further functionalization via cross-coupling reactions .

Solubility and Salt Forms :

  • Dihydrochloride salts (e.g., target compound and analog) improve aqueous solubility, critical for in vitro assays .
  • Neutral forms (e.g., compound) may require organic solvents for handling .

Ring System Variations :

  • Replacing pyrazole with piperidine () alters electronic properties and hydrogen-bonding capacity, impacting target selectivity .

Building Block Utility

  • Drug Discovery : Pyrazole-based methanamines are versatile intermediates in synthesizing kinase inhibitors and GPCR modulators .
  • Chemical Probes : Iodo-substituted analogs () are used in positron emission tomography (PET) tracer development .

Preparation Methods

Pyrazole Core Synthesis

The pyrazole ring is typically synthesized through cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds or enones under acidic conditions. Microwave-assisted organic synthesis has been demonstrated to significantly reduce reaction times and improve yields for similar pyrazole derivatives, as reported in literature involving pyrazole carboxanilides.

  • Reaction conditions: Acid catalysis (e.g., HCl), ethanol or DMF as solvent.
  • Microwave irradiation: Used to accelerate cyclization and dehydration steps.
  • Example: Condensation of 4-nitrophenylhydrazine with 1,3-dicarbonyls followed by reduction to amines.

Introduction of Cyclobutylmethyl Group

The cyclobutylmethyl substituent is introduced by alkylation of the pyrazole nitrogen with cyclobutylmethyl bromide or similar alkyl halides under basic conditions.

  • Typical base: Potassium carbonate or sodium hydride.
  • Solvent: Polar aprotic solvents such as DMF or DMSO.
  • Temperature: Controlled heating to optimize yield and minimize side reactions.

This step yields 1-(cyclobutylmethyl)-1H-pyrazol-4-amine as the free base.

Conversion to Methanamine Derivative

The methanamine functionality at the 4-position of the pyrazole ring is introduced by nucleophilic substitution or reductive amination strategies starting from 4-halopyrazoles or 4-hydroxypyrazoles.

  • Reduction methods: Catalytic hydrogenation (Pd/C) or chemical reduction.
  • Alternative: Direct amination using ammonia or amine sources under controlled conditions.

Formation of Dihydrochloride Salt

The free amine is converted to the dihydrochloride salt by treatment with hydrochloric acid, typically in an organic solvent or aqueous medium.

  • Purpose: Enhances compound stability, crystallinity, and water solubility.
  • Procedure: Addition of excess HCl gas or concentrated HCl solution to the amine solution, followed by isolation of the salt by filtration or crystallization.

Representative Reaction Scheme

Step Reaction Type Reagents/Conditions Product
1 Cyclocondensation Hydrazine + 1,3-dicarbonyl, acid, MW Pyrazole core intermediate
2 N-Alkylation Cyclobutylmethyl bromide, base, DMF 1-(cyclobutylmethyl)-1H-pyrazol-4-amine (free base)
3 Amination/Reduction Catalytic hydrogenation or reductive amination Methanamine derivative
4 Salt formation HCl addition [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine dihydrochloride

Research Findings and Optimization Data

Microwave-assisted synthesis has been shown to reduce reaction times from days to minutes while improving yields in pyrazole chemistry. For example, the dehydration of intermediates to form aromatic pyrazoles is efficiently achieved at elevated temperatures (160–205 °C) under microwave irradiation with acid catalysis.

Optimization of alkylation reaction conditions is critical to maximize yield and purity. Reaction temperature, base choice, and solvent polarity influence the selectivity toward N-alkylation versus side reactions.

Salt formation with hydrochloric acid is a straightforward step but requires careful control of stoichiometry to ensure formation of the dihydrochloride salt rather than mono-hydrochloride or free base.

Summary Table of Key Parameters

Parameter Typical Conditions Comments
Cyclocondensation Acid catalysis, ethanol or DMF, MW heating Rapid ring formation, high yield
N-Alkylation Cyclobutylmethyl bromide, K2CO3, DMF, 50–80 °C Selective N-alkylation
Amination/Reduction Pd/C hydrogenation, H2 gas, RT-50 °C Clean conversion to amine
Salt formation HCl (conc. or gas), room temp, aqueous or organic solvent Stable dihydrochloride salt

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine dihydrochloride
Reactant of Route 2
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[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine dihydrochloride

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